molecular formula C24H29NO6 B046810 Sdz mns 949 CAS No. 125175-65-7

Sdz mns 949

Cat. No. B046810
CAS RN: 125175-65-7
M. Wt: 427.5 g/mol
InChI Key: MJAIGHGDMDYBHJ-UHFFFAOYSA-N
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Description

SDZ MNS 949, also known as 6,7-dimethoxy-3-methyl-1-(3’,5’-bis(methoxyethoxy)phenyl)isoquinoline, is a chemical compound with the CAS Registry Number 125175-65-7 . It is an isoquinoline .


Molecular Structure Analysis

The molecular formula of SDZ MNS 949 is C24H29NO6 . It contains a total of 62 bonds, including 33 non-H bonds, 17 multiple bonds, 11 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 aliphatic ethers, 4 aromatic ethers, and 1 Pyridine .


Physical And Chemical Properties Analysis

The molecular weight of SDZ MNS 949 is 427.49 . It contains several functional groups, including ethers and a pyridine, which can influence its physical and chemical properties .

Scientific Research Applications

In addition to this specific study on SDZ MNS 949, there are several other research areas where similar abbreviations or terms beginning with 'SD' are used. However, these are not directly related to SDZ MNS 949 but cover a broad range of topics. For instance, the use of the SDS-940 computer in developing integrated robot systems (Nilsson, 1969), the use of stem diameter variations (SDV) in ecophysiology (De Swaef et al., 2015), and the application of system dynamics modeling (SD) in problem-solving (Delgado-Maciel et al., 2017).

Future Directions

The potential of SDZ MNS 949 in neuroprotection, particularly in the context of Parkinson’s disease, suggests promising future directions for research . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-[3,5-bis(2-methoxyethoxy)phenyl]-6,7-dimethoxy-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO6/c1-16-10-17-13-22(28-4)23(29-5)15-21(17)24(25-16)18-11-19(30-8-6-26-2)14-20(12-18)31-9-7-27-3/h10-15H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAIGHGDMDYBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2C(=N1)C3=CC(=CC(=C3)OCCOC)OCCOC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154702
Record name Sdz mns 949
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdz mns 949

CAS RN

125175-65-7
Record name SDZ MNS 949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125175657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sdz mns 949
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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